molecular formula C21H25N5OS B3008238 N-(1-benzylpiperidin-4-yl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1186616-20-5

N-(1-benzylpiperidin-4-yl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No. B3008238
CAS RN: 1186616-20-5
M. Wt: 395.53
InChI Key: GGCDEWHGJDIASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(1-benzylpiperidin-4-yl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various pyrazole derivatives with different substitutions and their biological activities, including antiproliferative, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides involves preliminary structure-activity relationship studies and has shown potent anticancer activity . Another example is the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, which has potential biological applications . The synthesis process is crucial for the development of compounds with desired biological activities and properties.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups to modulate the compound's properties. X-ray crystallography, Hirshfeld surface analysis, and DFT calculations are common techniques used to characterize the molecular structure and intermolecular interactions of these compounds . For example, the X-ray structure characterization of antipyrine derivatives has revealed the importance of hydrogen bonding and π-interactions in the stabilization of the crystal packing .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization, amidation, and cross-coupling reactions. The functionalization reactions of pyrazole carboxylic acids and acid chlorides with amines can lead to the formation of carboxamides or other heterocyclic structures . Suzuki-Miyaura cross-coupling reactions are also employed to synthesize substituted pyrazole amides with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's biological activity and pharmacokinetic profile. Spectroscopic techniques like NMR, FT-IR, and mass spectrometry are used to characterize these compounds and confirm their structures . Additionally, thermal analysis can provide insights into the compound's stability under different conditions .

Scientific Research Applications

  • Imaging and Diagnostic Applications :

    • A study by Wang et al. (2018) synthesized a tracer for imaging purposes, specifically for imaging the IRAK4 enzyme in neuroinflammation. This application is significant in neurology and could aid in diagnosing and understanding various neuroinflammatory conditions.
  • Antimicrobial Applications :

    • Research conducted by Palkar et al. (2017) found that certain pyrazole derivatives exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This finding is important for developing new antibacterial agents.
  • Potential Therapeutic Applications :

    • The study by Saeed et al. (2015) discusses compounds with potential biological applications, including their inhibitory potential against certain enzymes. Such compounds can be significant in medicinal chemistry for developing treatments for various conditions.
  • Antibacterial and Antimicrobial Screening :

    • A study by Idrees et al. (2019) involved the synthesis of novel derivatives that were screened for in-vitro antibacterial activity against a range of pathogenic microorganisms. This underscores the potential of pyrazole derivatives in combating bacterial infections.
  • Research on Receptor Antagonists :

    • Research by Borza et al. (2007) identified a potent NR2B subunit-selective antagonist of the NMDA receptor. This is relevant in the study of neurological disorders and can contribute to the development of new drugs targeting the central nervous system.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-14-20(28-15(2)22-14)18-12-19(25-24-18)21(27)23-17-8-10-26(11-9-17)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCDEWHGJDIASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.